Methyl 5-chloro-6-(trifluoromethyl)pyrazine-2-carboxylate
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Overview
Description
Methyl 5-chloro-6-(trifluoromethyl)pyrazine-2-carboxylate is a chemical compound with the molecular formula C7H4ClF3N2O2 and a molecular weight of 240.57 g/mol . This compound is characterized by the presence of a pyrazine ring substituted with chlorine, trifluoromethyl, and a carboxylate ester group. It is commonly used in various scientific research applications due to its unique chemical properties.
Mechanism of Action
Target of Action
The primary targets of Methyl 5-chloro-6-(trifluoromethyl)pyrazine-2-carboxylate are currently unknown. This compound is a relatively new chemical entity and research into its specific molecular targets is ongoing .
Biochemical Pathways
The specific biochemical pathways affected by this compound are currently unknown
Pharmacokinetics
The compound’s physicochemical properties suggest that it may have high gi absorption and bbb permeability . Its lipophilicity (Log Po/w) is estimated to be around 1.74 , which may influence its distribution and bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include pH, temperature, and the presence of other molecules in the environment. The compound is stored under an inert atmosphere at 2-8°C, suggesting that it may be sensitive to oxygen and/or moisture .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-chloro-6-(trifluoromethyl)pyrazine-2-carboxylate typically involves the reaction of 5-chloro-6-(trifluoromethyl)pyrazine-2-carboxylic acid with methanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to facilitate the esterification process . The reaction can be represented as follows:
5-chloro-6-(trifluoromethyl)pyrazine-2-carboxylic acid+methanol→Methyl 5-chloro-6-(trifluoromethyl)pyrazine-2-carboxylate+water
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions, higher yields, and reduced production costs. The use of advanced catalysts and optimized reaction parameters further enhances the efficiency of the industrial production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-chloro-6-(trifluoromethyl)pyrazine-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents under mild to moderate temperatures.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
Methyl 5-chloro-6-(trifluoromethyl)pyrazine-2-carboxylate has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-6-(trifluoromethyl)pyrazine
- 2-Methyl-5-(trifluoromethyl)pyrazine
- Methyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate
Uniqueness
Methyl 5-chloro-6-(trifluoromethyl)pyrazine-2-carboxylate is unique due to its specific substitution pattern on the pyrazine ring, which imparts distinct chemical and biological properties. The presence of both chlorine and trifluoromethyl groups enhances its reactivity and potential for diverse applications in research and industry .
Properties
IUPAC Name |
methyl 5-chloro-6-(trifluoromethyl)pyrazine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClF3N2O2/c1-15-6(14)3-2-12-5(8)4(13-3)7(9,10)11/h2H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIYPYTSNHTXCOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C(C(=N1)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClF3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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